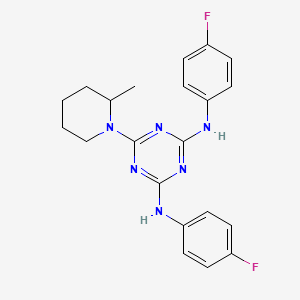![molecular formula C19H20N2O4 B11600164 1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11600164.png)
1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
准备方法
The synthesis of 1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Final coupling: The ethanone group is introduced in the final step, often through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
相似化合物的比较
Similar compounds to 1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone include:
1-(2,5-dimethoxyphenyl)ethanone: Lacks the oxadiazole ring, making it less versatile in reactions.
1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone: Contains hydroxyl groups, which can form additional hydrogen bonds.
1-(2,4-dihydroxyphenyl)ethanone: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the oxadiazole ring and specific aromatic substitutions, providing a distinct set of chemical and biological properties.
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C19H20N2O4/c1-12-5-7-14(8-6-12)18-20-21(13(2)22)19(25-18)16-11-15(23-3)9-10-17(16)24-4/h5-11,19H,1-4H3 |
InChI 键 |
MVHIPEQOTPGQQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(O2)C3=C(C=CC(=C3)OC)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11600083.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11600084.png)
![(5Z)-5-[(2E)-3-phenylprop-2-enylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600096.png)
![N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B11600104.png)
![isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600120.png)
![3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11600121.png)

![N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600131.png)
![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11600135.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600140.png)

![2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600175.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11600182.png)
